5-[(3-chlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
5-[(3-Chlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1- and 5-positions with aromatic groups. The 1-position is occupied by a 2-methylphenyl group, while the 5-position contains a benzyl moiety with a 3-chloro substitution on the phenyl ring. This structural framework is associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as observed in related pyrazolo-pyrimidine derivatives .
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O/c1-13-5-2-3-8-17(13)24-18-16(10-22-24)19(25)23(12-21-18)11-14-6-4-7-15(20)9-14/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAWHEVLBWWTDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-chlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Cyclization to form the pyrazolopyrimidine core: The pyrazole intermediate is then reacted with a suitable formamide or formamidine derivative to form the pyrazolopyrimidine core.
Substitution reactions: The final step involves introducing the 3-chlorophenylmethyl and 2-methylphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(3-chlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed to replace the chlorophenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyrazolopyrimidine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives.
Scientific Research Applications
5-[(3-chlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-[(3-chlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional characteristics can be contextualized by comparing it to analogs within the pyrazolo[3,4-d]pyrimidin-4-one family. Below is a detailed analysis of key derivatives:
Substitution Patterns and Functional Groups
Physicochemical Properties
- Molecular Weight : The target compound (C₂₁H₁₆ClN₃O) has a molecular weight of ~361.8 g/mol, comparable to derivatives in (C₁₃H₁₂N₄O, ~240.3 g/mol) but larger than simpler analogs .
- Lipophilicity (logP): The 3-chlorophenylmethyl group likely increases logP relative to amino- or hydroxyl-substituted derivatives (), favoring blood-brain barrier penetration .
Biological Activity
The compound 5-[(3-chlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one , belonging to the pyrazolo[3,4-d]pyrimidine class, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. Its structure features a unique arrangement of substituents that influences its pharmacological properties.
Chemical Structure and Properties
The chemical structure can be represented as follows:
This compound is characterized by:
- A pyrazolo[3,4-d]pyrimidine core.
- Substituents: 3-chlorophenyl and 2-methylphenyl groups.
1. Enzyme Inhibition
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives are potential inhibitors of various enzymes, including phosphodiesterases (PDEs) and kinases. For instance:
- PDE9 Inhibition : The compound has been studied for its potential to inhibit PDE9, which is associated with cognitive function and neurodegenerative diseases. Inhibitors of PDE9 have shown promise in enhancing cognitive performance in animal models .
2. Antitumor Activity
Several studies have evaluated the antitumor properties of pyrazolo[3,4-d]pyrimidine derivatives:
- IC50 Values : The compound has demonstrated significant cytotoxicity against various cancer cell lines. For example, it exhibited an IC50 value of approximately 49.85 µM against specific tumor cells .
- Mechanism of Action : The antitumor activity may involve inducing apoptosis and inhibiting cell proliferation through interaction with key molecular targets involved in cancer progression .
3. Anti-inflammatory Effects
Emerging studies suggest that compounds within this class may also possess anti-inflammatory properties:
- Cytokine Modulation : Research indicates that pyrazolo[3,4-d]pyrimidine derivatives can modulate inflammatory cytokines, potentially reducing inflammation in various disease models .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Potential PDE9 inhibitor | |
| Antitumor Activity | IC50 = 49.85 µM against tumor cells | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Notable Research Findings
- A study by Xia et al. highlighted the compound's ability to induce significant cell apoptosis in tumor cells with an IC50 value indicating potent antitumor activity .
- Another investigation focused on the synthesis and evaluation of pyrazole derivatives for their antifungal and antitubercular activities, suggesting broader therapeutic applications beyond oncology .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Binding : The compound may bind to the active sites of enzymes such as kinases or PDEs, inhibiting their activity and altering downstream signaling pathways.
- Receptor Modulation : It may also act as a receptor modulator, influencing cellular responses to various stimuli.
Q & A
Q. What are the standard synthetic routes for 5-[(3-chlorophenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one?
The synthesis typically involves multi-step reactions starting from pyrazole and pyrimidine precursors. Key steps include:
- Condensation : Reaction of 3-methyl-1H-pyrazol-5-amine with chlorinated phenyl compounds under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazolo[3,4-d]pyrimidine core .
- Functionalization : Substitution at the 5-position using a 3-chlorophenylmethyl group via nucleophilic aromatic substitution or alkylation .
- Optimization : Reaction conditions (temperature, solvent, catalysts) are critical. For example, POCl₃ in DMF at 60°C may enhance electrophilic substitution efficiency .
Table 1 : Example Synthesis Protocol
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core Formation | NH₄OAc, glacial AcOH, 108°C | 65–70 |
| Chlorophenylmethyl Addition | 3-Chlorobenzyl chloride, K₂CO₃, DMF, 80°C | 50–55 |
| Purification | Column chromatography (hexane:EtOAc) | >95% purity |
Q. How is the molecular structure of this compound validated?
Structural confirmation requires:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton integration .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₆ClN₅O: 390.11 g/mol) .
- X-ray Crystallography (if available): Resolves spatial arrangement of the pyrazolo[3,4-d]pyrimidine core and substituents .
Q. What biological targets are hypothesized for this compound?
Pyrazolo[3,4-d]pyrimidines often target kinases or nucleotide-binding proteins. For this derivative:
- Kinase Inhibition : Potential binding to ATP pockets of tyrosine kinases (e.g., EGFR, VEGFR) due to structural mimicry of purine bases .
- Antimicrobial Activity : Chlorophenyl groups may disrupt bacterial membrane proteins or DNA gyrase .
- Assay Validation : Use kinase inhibition assays (e.g., ADP-Glo™) or microbial MIC testing to confirm target engagement .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalability and reproducibility?
- Design of Experiments (DoE) : Statistically model variables (temperature, solvent ratios, catalyst loading) to maximize yield .
- Flow Chemistry : Continuous-flow reactors improve consistency in multi-step syntheses, reducing side reactions .
- In Situ Monitoring : Use FTIR or HPLC to track intermediate formation and adjust conditions dynamically .
Q. Example Optimization Workflow :
Screen solvents (DMF vs. THF) for chlorophenylmethyl addition.
Vary POCl₃ equivalents (2–5) to balance substitution efficiency vs. byproduct formation .
Validate reproducibility across 3+ batches.
Q. How to resolve contradictions in biological activity data?
Conflicting results (e.g., high in vitro activity but low cellular efficacy) may arise from:
- Solubility Issues : Use DLS to assess aggregation in cell media. Modify with co-solvents (e.g., DMSO:PEG 400) .
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseScan) to identify unintended interactions .
- Metabolic Instability : LC-MS/MS to detect metabolite formation in hepatic microsomes .
Q. What strategies improve selectivity for specific biological targets?
- SAR Analysis : Compare analogues with varied substituents (e.g., 3-chlorophenyl vs. 4-fluorophenyl) to map pharmacophores .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes and optimize steric/electronic complementarity .
- Proteomic Profiling : Identify off-target hits via affinity pulldown-MS and refine structural motifs .
Table 2 : Selectivity Profile (Hypothetical Data)
| Target | IC₅₀ (nM) | Selectivity Ratio (vs. Closest Kinase) |
|---|---|---|
| EGFR | 12 ± 3 | 10:1 (vs. HER2) |
| VEGFR2 | 8 ± 2 | 15:1 (vs. PDGFRβ) |
Q. How to assess stability under experimental conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- Analytical Methods : UPLC-PDA to monitor degradation products; quantify half-life (t₁/₂) .
- Cryopreservation : Store at -80°C in amber vials with desiccants to prevent photodegradation/hydrolysis .
Q. What computational tools predict metabolic pathways?
- CYP450 Metabolism : Use StarDrop or MetaCore to identify likely oxidation sites (e.g., chlorophenylmethyl group) .
- Metabolite ID : Combine in silico predictions with experimental LC-HRMS/MS fragmentation patterns .
Q. How to design analogues for improved pharmacokinetics?
- LogP Optimization : Replace chlorophenyl with polar groups (e.g., pyridyl) to enhance solubility .
- Prodrug Strategies : Mask amine groups with acetyl or phosphate esters for better oral bioavailability .
- In Vivo PK Studies : Monitor plasma concentration-time profiles in rodent models to calculate AUC and clearance .
Q. What are best practices for data reproducibility in biological assays?
- Strict Controls : Include reference inhibitors (e.g., erlotinib for EGFR) and vehicle-only groups .
- Blinded Experiments : Assign compound codes to avoid bias in IC₅₀ determination .
- Interlab Validation : Collaborate with independent labs to confirm activity using standardized protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
